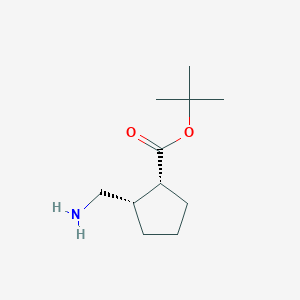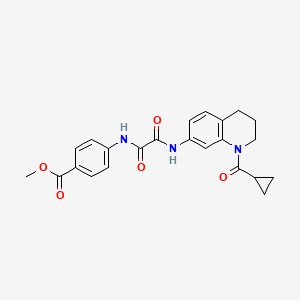
Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl benzoate compounds are commonly used in laboratory settings . They are often involved in the synthesis of various organic compounds .
Synthesis Analysis
Methyl benzoate compounds can be synthesized through various methods. For instance, methyl 1-aryl-2-amino-cyclopropane carboxylates can be synthesized in high yields by Rh-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of methyl 4-aminobenzoate has been determined to be C8H9NO2 with a molecular weight of 151.16 .Chemical Reactions Analysis
Methyl benzoate compounds can undergo various chemical reactions. For example, they can undergo free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the properties of methyl 4-aminobenzoate include being a combustible liquid, harmful if swallowed, and harmful to aquatic life .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material Development
The compound has been studied for its potential in creating nonlinear optical (NLO) materials . These materials are crucial for the advancement of optoelectronics devices, such as lasers and optical switches. The presence of a conjugate system and donor-acceptor groups in the molecule can lead to enhanced electronic NLO polarization response, which is significantly higher than that of inorganic materials .
Organic Electronics
Due to its organic molecular structure , this compound could be used in the field of organic electronics. Organic molecules with strong delocalization of π-electrons can exhibit high molecular polarizability, making them suitable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Material Science
In material science, the compound’s ability to form crystals with specific properties, such as second harmonic generation (SHG), can be exploited. This is particularly relevant in the development of new materials for laser technology and optical data storage .
Chemical Synthesis
This compound could serve as an intermediate in the synthesis of complex organic molecules. Its benzoate moiety, in particular, is a common building block in organic synthesis, used to create a wide range of dyes and pigments .
Thermal Analysis
Given its thermal characteristics, this compound could be used in thermal analysis studies to understand the thermal stability and decomposition of materials. Such studies are essential in the design of materials for high-temperature applications .
Wirkmechanismus
The mechanism of action of methyl benzoate compounds can vary depending on the specific compound and its intended use. For instance, local anesthetics like benzocaine work by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane and affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-31-23(30)16-7-9-17(10-8-16)24-20(27)21(28)25-18-11-6-14-3-2-12-26(19(14)13-18)22(29)15-4-5-15/h6-11,13,15H,2-5,12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRPWPKCVMEWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

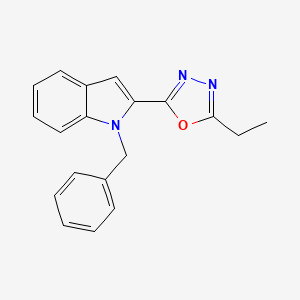
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)


![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)
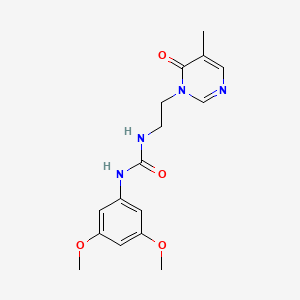
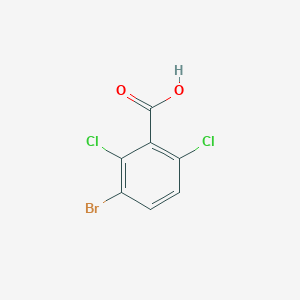
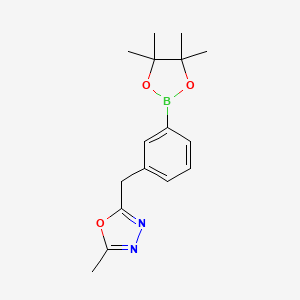
![Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2934152.png)
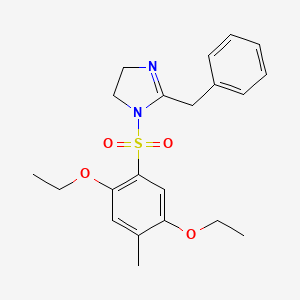
![6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2934156.png)
![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)
